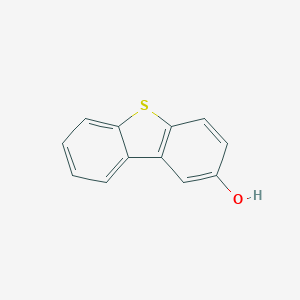

2-Hydroxydibenzothiophene

Beschreibung

Overview of Dibenzothiophene Derivatives in Scientific Inquiry

Dibenzothiophenes are a class of sulfur-containing heterocyclic aromatic compounds that have garnered considerable attention in various fields of scientific research. Their rigid, planar structure and electron-rich thiophene ring make them valuable building blocks in the synthesis of organic materials with specific electronic and photophysical properties. sioc-journal.cn

In the realm of materials science, dibenzothiophene derivatives are utilized in the development of organic photoactive compounds, dyes, liquid crystals, and conducting polymers. sioc-journal.cn Their inherent properties are tunable through the addition of various functional groups, allowing for the creation of materials with tailored characteristics for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors.

From an environmental perspective, dibenzothiophenes are recognized as polycyclic aromatic sulfur heterocycles (PASHs), which are environmental pollutants originating from incomplete combustion processes and crude oil. scispace.com The study of their excited state dynamics is crucial for understanding their photochemical fate in the environment. scispace.com

Furthermore, specific derivatives of dibenzothiophene have been synthesized for biomedical applications. For instance, a series of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide derivatives have been developed for positron emission tomography (PET) imaging of α7-nicotinic acetylcholine receptors, which are implicated in a variety of neurological disorders. nih.gov

The synthesis of dibenzothiophene derivatives is an active area of research, with numerous methods being developed, including transition-metal-catalyzed coupling reactions, to construct these complex molecules efficiently. sioc-journal.cn

Significance of Hydroxylated Thiophenic Compounds in Research Contexts

Hydroxylated thiophenic compounds, a category that includes 2-Hydroxydibenzothiophene, hold particular significance in several research domains due to the influence of the hydroxyl group on the properties of the parent thiophene molecule. The introduction of a hydroxyl group can significantly alter the electronic properties, solubility, and reactivity of the compound, opening up new avenues for research and application.

In environmental science, hydroxylated thiophenic compounds are often key intermediates in the biodegradation of dibenzothiophene and other PASHs. duke.educdnsciencepub.comnih.govasm.org The microbial degradation of dibenzothiophene can proceed through pathways that result in the formation of hydroxylated metabolites. For example, the degradation of dibenzothiophene by various bacteria can yield 3-hydroxy-2-formyl benzothiophene. nih.govasm.org The study of these hydroxylated intermediates is essential for understanding the mechanisms of bioremediation of sulfur-containing pollutants.

Hydroxylated thiophenic compounds have also been identified in complex matrices such as coal liquids. mnishioka.com Their presence in these materials is of interest due to their potential impact on the properties and processing of fossil fuels. mnishioka.com The analytical challenge of identifying and quantifying these compounds in such complex mixtures has driven the development of advanced chromatographic techniques. mnishioka.com

Furthermore, the antioxidant potential of hydroxyl-containing benzo[b]thiophene analogs has been investigated. Studies have shown that these compounds can mitigate oxidative stress, suggesting their potential as lead molecules for pathological conditions related to oxidative stress. nih.gov The hydroxyl group is often considered crucial for this antioxidant activity. nih.gov

The reactivity of the hydroxyl group also makes these compounds valuable synthetic intermediates. For example, this compound can be used in the synthesis of novel photochromic 2H-chromenes. researchgate.net

Current State of Research on this compound and Related Isomers

Current research on this compound and its isomers is multifaceted, encompassing its synthesis, its role in biological systems, and its potential applications.

Synthesis: The synthesis of this compound has been reported through various chemical methods. One approach involves the use of 2-bromodibenzothiophene as a starting material. google.com Another documented synthesis involves the demethylation of 3,4-dichloro-6,7,8,9-tetrahydro-2-methoxydibenzothiophene to yield 3,4-dichloro-6,7,8,9-tetrahydro-2-hydroxydibenzothiophene. prepchem.com

Biodegradation and Metabolism: this compound has been identified as a metabolite in the fungal conversion of dibenzothiophene. The fungus Agrocybe aegerita was found to oxidize dibenzothiophene into several products, including 2-hydroxy-DBT. researchgate.net This highlights the role of hydroxylation in the microbial degradation of dibenzothiophene. In the context of bacterial degradation, while other hydroxylated isomers are more commonly reported, the potential for the formation of this compound exists within the broader metabolic pathways. For example, the degradation of dibenzothiophene by Hydrogenibacillus sp. strain N12 can produce monohydroxy-DBT, which could be 1-hydroxydibenzothiophene or this compound. nih.gov

Mutagenicity Studies: The mutagenic potential of hydroxydibenzothiophene isomers has been investigated. A study using the CHO/HGPRT assay determined the mutagenicities of 1-, 2-, 3-, and 4-hydroxydibenzothiophenes. The relative order of mutagenic activity was found to be 2- > 3- > 1- = 4-hydroxydibenzothiophene. oup.com This research underscores the importance of the position of the hydroxyl group in determining the biological activity of these compounds.

Derivatives and Applications: Research has also explored the use of this compound as a precursor for more complex molecules. For instance, it has been used in the synthesis of novel 2H-chromenes, which exhibit photochromic behavior. researchgate.netlookchem.com Additionally, an electroactive polymer, poly(decyloxy-dibenzothiophene), has been prepared from a monomer synthesized from hydroxyl dibenzothiophene, suggesting potential applications in electronic devices. nii.ac.jp

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₈OS |

| Molar Mass | 200.26 g/mol |

| Appearance | Yellow solid google.com |

| CAS Number | 22439-65-2 lookchem.com |

Interactive Data Table: Research Findings on Hydroxydibenzothiophene Isomers

| Isomer | Research Context | Key Finding | Citation |

| 1-Hydroxydibenzothiophene | Mutagenicity | Lower mutagenic activity compared to 2- and 3-isomers. | oup.com |

| This compound | Mutagenicity | Highest mutagenic activity among the tested isomers. | oup.com |

| This compound | Fungal Metabolism | Identified as a metabolite of dibenzothiophene by Agrocybe aegerita. | researchgate.net |

| 3-Hydroxydibenzothiophene | Mutagenicity | Moderate mutagenic activity. | oup.com |

| 4-Hydroxydibenzothiophene | Mutagenicity | Lower mutagenic activity, similar to the 1-isomer. | oup.com |

Eigenschaften

IUPAC Name |

dibenzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQGLJEEKGMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176980 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-65-2 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. How should researchers address potential conflicts between open-data policies and proprietary synthesis methods?

- Methodology : Anonymize critical steps in public datasets while retaining traceable metadata for peer verification. Consult institutional guidelines on intellectual property (IP) and data-sharing agreements .

Notes

- Data Tables : Include comparative tables for synthetic yields (e.g., catalyst vs. solvent), spectral peaks (NMR/IR), and ecotoxicity metrics.

- Sources : Prioritize peer-reviewed journals (e.g., Eur. J. Pharm. Sci., Anal. Bioanal. Chem.) and avoid non-academic platforms like benchchem.com .

- Contradictions : Address conflicting data via meta-analysis frameworks (e.g., PRISMA) and transparency in methodological limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.